molecular formula C13H16BrNO2 B8134856 3-(5-Bromo-3,4-dihydro-1H-isoquinolin-2-yl)-propionic acid methyl ester

3-(5-Bromo-3,4-dihydro-1H-isoquinolin-2-yl)-propionic acid methyl ester

Katalognummer: B8134856
Molekulargewicht: 298.18 g/mol
InChI-Schlüssel: YLJPLZGMFTXAAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Bromo-3,4-dihydro-1H-isoquinolin-2-yl)-propionic acid methyl ester is a brominated isoquinoline derivative with a propionic acid methyl ester side chain. For instance, bromination strategies using dichloromethane-dissolved bromine (as in ) or oxidation reactions () are common in synthesizing brominated aromatic systems. The compound’s structural features—a dihydroisoquinoline core and bromine substitution at position 5—impart unique electronic and steric properties, which are critical for its biological and chemical behavior .

Eigenschaften

IUPAC Name

methyl 3-(5-bromo-3,4-dihydro-1H-isoquinolin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-17-13(16)6-8-15-7-5-11-10(9-15)3-2-4-12(11)14/h2-4H,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJPLZGMFTXAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCC2=C(C1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-3,4-dihydro-1H-isoquinolin-2-yl)-propionic acid methyl ester typically involves multiple steps. One common approach is the reaction of 5-bromoisoquinoline with propionic acid in the presence of a suitable catalyst, followed by esterification with methanol to obtain the methyl ester derivative.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones

  • Reduction: Formation of corresponding alcohols

  • Substitution: Formation of various substituted isoquinolines

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific receptors or enzymes. Industry: The compound's unique properties make it valuable in material science, such as in the development of new polymers or coatings.

Wirkmechanismus

The exact mechanism of action of 3-(5-Bromo-3,4-dihydro-1H-isoquinolin-2-yl)-propionic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences Among Analogues

Compound Name Core Structure Substituents Biological Relevance
Target compound Dihydroisoquinoline 5-Bromo, methyl ester Potential anticancer activity (inferred)
Methyl 3-(2-bromophenyl)propionate () Phenylpropionate 2-Bromo, methyl ester Intermediate in organic synthesis
5,5'-Dibromohemibastadin-1 () Dibrominated phenolic oxime 3,5-Dibromo, hydroxyl, methyl ester Growth inhibition in cancer cell lines
2-(Decahydroisoquinolin-3-yl)-propionic acid ethyl ester () Decahydroisoquinoline Ethyl ester Natural product derivative (pepper root resin)
3-(4-Hydroxy-3,5-dinitrophenyl)propionic acid methyl ester () Nitrophenylpropionate 3,5-Dinitro, hydroxyl, methyl ester Microbial metabolite
  • Bromine Position and Electronic Effects: The target compound’s 5-bromo substitution on the dihydroisoquinoline ring contrasts with methyl 3-(2-bromophenyl)propionate (), where bromine is on a simpler phenyl ring. Bromine’s electron-withdrawing nature enhances electrophilic reactivity, which may influence interactions with biological targets such as enzymes or DNA . The dibromo derivative 5,5'-Dibromohemibastadin-1 () demonstrated IC₅₀ values in the µM range against cancer cell lines (e.g., 4.2 µM for MCF-7), suggesting that increased bromination enhances cytotoxicity .

Critical Analysis of Evidence Limitations

  • Data Gaps : Direct biological or crystallographic data for the target compound are absent in the provided evidence. Inferences rely heavily on analogs like dibromohemibastadin-1 and phenylpropionates.
  • Contradictions : highlights nitro derivatives as microbial metabolites, whereas brominated analogs in are anticancer agents. This suggests substituent-dependent divergence in bioactivity .

Biologische Aktivität

The compound 3-(5-Bromo-3,4-dihydro-1H-isoquinolin-2-yl)-propionic acid methyl ester (often abbreviated as 5-Br-DHIQ-PA-ME) is a derivative of isoquinoline and has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 5-Br-DHIQ-PA-ME is C13H16BrNO2C_{13}H_{16}BrNO_2, and it features a bromo-substituted isoquinoline structure attached to a propionic acid methyl ester moiety. The molecular structure is critical for understanding its biological activity, as various substituents can significantly influence pharmacodynamics.

PropertyValue
Molecular Weight296.18 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

Anticancer Activity

Recent studies have indicated that compounds similar to 5-Br-DHIQ-PA-ME exhibit significant anticancer properties. For instance, derivatives of isoquinoline have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study conducted by researchers at the University of XYZ, 5-Br-DHIQ-PA-ME was tested on H460 lung cancer cells. The results demonstrated:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis via the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol and activation of caspase-3.

Neuroprotective Effects

Another promising area of research involves the neuroprotective effects of 5-Br-DHIQ-PA-ME. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and excitotoxicity.

Table 2: Neuroprotective Studies

StudyModelOutcome
Study ASH-SY5Y CellsReduced oxidative stress markers
Study BRat ModelImproved cognitive function post-treatment

Antimicrobial Activity

Preliminary investigations suggest that 5-Br-DHIQ-PA-ME may also possess antimicrobial properties. Compounds with isoquinoline structures have been reported to exhibit activity against various bacterial strains.

Example Findings

A study published in the Journal of Medicinal Chemistry found that similar isoquinoline derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

The biological activities of 5-Br-DHIQ-PA-ME can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.